1-fluoro-4-(2-isocyanoethyl)benzene
Overview
Description
1-fluoro-4-(2-isocyanoethyl)benzene is a chemical compound with the molecular formula C₉H₈FN. It belongs to the class of isocyanides, characterized by the presence of the isocyanide functional group (-NC). This compound is a colorless liquid with a pungent odor and is primarily used in various research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-fluoro-4-(2-isocyanoethyl)benzene typically involves the reaction of 4-fluorophenethylamine with chloroform and potassium hydroxide. The reaction proceeds through the formation of an intermediate carbene, which then reacts with the amine to form the isocyanide .
Industrial Production Methods: These methods often employ automated systems to ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions: 1-fluoro-4-(2-isocyanoethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding isocyanates.
Reduction: Reduction reactions can convert the isocyanide group to an amine group.
Substitution: The isocyanide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can react with the isocyanide group under mild conditions.
Major Products:
Oxidation: 4-Fluorophenethylisocyanate
Reduction: 4-Fluorophenethylamine
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-fluoro-4-(2-isocyanoethyl)benzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through multicomponent reactions.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Research into potential therapeutic applications, including drug development and medicinal chemistry, often utilizes this compound.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials .
Mechanism of Action
The mechanism of action of 1-fluoro-4-(2-isocyanoethyl)benzene involves its interaction with various molecular targets. The isocyanide group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and drug interactions .
Comparison with Similar Compounds
4-Fluorophenyl isocyanate: Similar in structure but with an isocyanate group instead of an isocyanide group.
Phenethylisocyanide: Lacks the fluorine atom, resulting in different reactivity and properties.
4-Fluorobenzyl isocyanide: Similar structure but with a benzyl group instead of an ethyl group
Uniqueness: 1-fluoro-4-(2-isocyanoethyl)benzene is unique due to the presence of both the fluorine atom and the isocyanide group. The fluorine atom enhances the compound’s reactivity and stability, while the isocyanide group provides versatility in chemical reactions. This combination makes it a valuable tool in various research applications .
Properties
IUPAC Name |
1-fluoro-4-(2-isocyanoethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN/c1-11-7-6-8-2-4-9(10)5-3-8/h2-5H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPHTVJAWYCEJSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]CCC1=CC=C(C=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00374632 | |
Record name | 4-Fluorophenethylisocyanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00374632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
244221-04-3 | |
Record name | 4-Fluorophenethylisocyanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00374632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 244221-04-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.